molecular formula C21H22N4O2S B2463639 N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921498-93-3

N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2463639
CAS No.: 921498-93-3
M. Wt: 394.49
InChI Key: LHXNKQRTBMPSSZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a ureido-p-tolyl group and an ethylphenyl acetamide side chain. Its structure combines a thiazole ring (known for bioactivity in antimicrobial and anticancer agents) with a ureido linkage, which may enhance hydrogen-bonding interactions with biological targets. While direct data on this compound’s synthesis and activity are unavailable in the provided evidence, structural analogues and related research provide critical insights for comparison.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-15-6-4-5-7-18(15)24-19(26)12-17-13-28-21(23-17)25-20(27)22-16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXNKQRTBMPSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S and a molecular weight of 394.49 g/mol. Its structure features a thiazole ring and an acetamide functionality, which are common in biologically active compounds. The IUPAC name is N-(2-ethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the appropriate amine derivatives. Specific procedures may vary, but they often include:

  • Formation of Thiazole Ring : Utilizing appropriate precursors such as thiourea and α-halo ketones.
  • Coupling Reaction : Involving the reaction of the thiazole derivative with an aryl isocyanate or amine to form the final compound.
  • Purification : Common methods include recrystallization or chromatography to ensure high purity levels, typically above 95% .

Antidiabetic Activity

Research indicates that derivatives of thiazole, including those similar to this compound, exhibit significant hypoglycemic effects. For instance, a study demonstrated that certain thiazole derivatives showed potent agonistic activity against human β3-adrenergic receptors, which are implicated in regulating glucose metabolism and energy expenditure . This suggests potential applications in treating obesity and type 2 diabetes.

Anticonvulsant Activity

Preliminary studies have shown that compounds related to this class exhibit anticonvulsant properties. For example, various N-substituted phenylacetamides were evaluated for their efficacy in animal models using maximal electroshock (MES) tests. Some derivatives demonstrated significant protective effects against seizures, indicating a promising avenue for further exploration in epilepsy treatment .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityModel UsedReference
This compoundHypoglycemicRodent model
Similar Thiazole DerivativeAnticonvulsantMES test
N-phenyl derivativesβ3-AR AgonistIn vitro assays

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • A thiazole ring known for its biological significance.
  • An ethylphenyl group contributing to its steric and electronic properties.
  • A p-tolyl group that enhances its interactions with biological targets.

Medicinal Chemistry

N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been investigated for its pharmacological properties , particularly in the following areas:

  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis, which is crucial for developing new antibiotics .
  • Anticancer Potential :
    • Preliminary research suggests that the compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The thiazole moiety is particularly noted for its ability to interact with DNA and RNA synthesis pathways, making it a candidate for anticancer drug development .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Chemical Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method.
  • Urea Formation : The urea linkage is formed by reacting an amine with an isocyanate.
  • Coupling Reactions : The final coupling of the thiazole derivative with the urea compound is often facilitated by reagents like EDCI under basic conditions .

Similar Compounds

The compound can be compared with other thiazole derivatives in terms of structure and activity:

Compound NameStructureKey Activity
N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamideStructureAntibacterial, Anticancer
N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamideStructureAntimicrobial

The unique substitution pattern of this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Case Studies

  • Antibacterial Study :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
  • Anticancer Research :
    • In vitro studies revealed that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares key motifs with several thiazole-acetamide derivatives reported in the literature:

a) N-(4-Phenyl-2-thiazolyl)acetamide
  • Structure : Features a phenyl-substituted thiazole linked to an acetamide group.
  • Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃ catalysis .
  • Comparison : The absence of a ureido group and ethylphenyl substitution in this analogue likely reduces its binding affinity compared to the target compound.
b) N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b)
  • Structure : Includes methyl-thiazole and m-tolyl-acetamide groups.
  • Bioactivity : Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) .
  • Comparison : The m-tolyl group may enhance lipophilicity, but the target compound’s ureido-p-tolyl moiety could offer superior target interaction due to additional hydrogen-bonding sites.
c) 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Methylphenyl acetamide linked to a thiazole ring.
  • Comparison : The ethylphenyl group in the target compound may improve membrane permeability over methylphenyl.
d) N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 9)
  • Structure: Combines ethylphenyl acetamide with a sulfamoyl-quinazolinone group.
  • Synthesis : Yielded 68% with a melting point of 170.5°C, characterized via NMR and mass spectrometry .

Physical and Chemical Properties

Property Target Compound N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) N-(2-Ethylphenyl)-2-... (Compound 9)
Key Substituents Ureido-p-tolyl, ethylphenyl m-Tolyl, methyl-thiazole Sulfamoyl-phenyl, ethylphenyl
Expected Melting Point High (≥200°C, based on analogues) Not reported 170.5°C
Bioactivity (MIC) Potentially <6.25 μg/mL (inferred) 6.25–12.5 μg/mL Not reported
Solubility Moderate (lipophilic substituents) Low Moderate

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